molecular formula C8H5BrO3 B175242 2,6-Diformyl-4-bromophenol CAS No. 109517-99-9

2,6-Diformyl-4-bromophenol

Cat. No. B175242
M. Wt: 229.03 g/mol
InChI Key: OEHFPZMUTXRLFE-UHFFFAOYSA-N
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Description

2,6-Diformyl-4-bromophenol (DFP) is a synthetic phenol compound that has been studied extensively for its potential applications in biochemistry and medicine. It has been used in a variety of experiments, including those related to enzyme inhibition, drug discovery, and protein-protein interactions. DFP is also known for its unique properties, including its ability to interact with certain enzymes and its ability to act as a competitive inhibitor of certain biochemical processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2,6-Diformyl-4-bromophenol can be synthesized through various methods. For instance, Leroy et al. (1988) reported a seven-stage synthesis method, starting from 4-bromophenol, to produce 2,6-diformyl-4-trifluoromethylphenol, a similar compound (Leroy, Wakselman, Lacroix, & Kahn, 1988).

Environmental Impact and Ecological Role

  • Presence in Marine Environments : Bromophenols, including compounds similar to 2,6-Diformyl-4-bromophenol, are found in marine environments and have been studied for their impact on cellular calcium signaling in neuroendocrine cells. Hassenklöver et al. (2006) examined various bromophenols and their effects on the Ca2+ homeostasis in endocrine cells (Hassenklöver, Predehl, Pilli, Ledwolorz, Assmann, & Bickmeyer, 2006).
  • Role in Off-Flavors in Seafood : Research by Whitfield et al. (1988) identified 2,6-Dibromophenol, a related compound, as the cause of an iodoform-like off-flavour in some Australian crustacea. This highlights the significance of bromophenols in affecting seafood quality (Whitfield, Shaw, & Tindale, 1988).

Phototransformation and Environmental Fate

  • Formation of Emerging Pollutants : Zhao et al. (2015) studied the photoformation of hydroxylated polybrominated diphenyl ethers from 2,6-Dibromophenol in aqueous solutions, demonstrating the compound’s role in forming pollutants in aquatic environments (Zhao, Jiang, Wang, Lehmler, Buettner, Quan, & Chen, 2015).

Water Treatment and Oxidation

  • Oxidation during Water Treatment : Jiang et al. (2014) explored the oxidation kinetics of bromophenols, including 2,6-Dibromophenol, during water treatment with potassium permanganate, revealing the formation of potentially harmful brominated polymeric products (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).

Cellular and Biochemical Effects

  • Antioxidant Activity : Olsen et al. (2013) investigated the antioxidant activity of several bromophenols isolated from red algae. Their findings suggest potential applications of these compounds in pharmaceuticals and nutraceuticals due to their cellular antioxidant properties (Olsen, Hansen, Isaksson, & Andersen, 2013).

Potential Pharmacological Applications

  • Anticancer Properties : Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and found it to be effective in inducing cell cycle arrest and apoptosis in human lung cancer cells, highlighting the potential of bromophenols in cancer treatment (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).

Safety And Hazards

The safety data sheet for a related compound, “4-Bromophenol”, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHFPZMUTXRLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413943
Record name 2,6-Diformyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diformyl-4-bromophenol

CAS RN

109517-99-9
Record name 2,6-Diformyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexamethylenetetramine (73.84 g, 526 mmol) was added to TFA (240 mL) with stirring. 4-Bromophenol (22.74 g, 131 mmol) was added in one portion and the solution heated in an oilbath to 120° C. and stirred under argon for 48 h. The reaction mixture was then cooled to ambient temperature. Water (160 mL) and 50% aqueous H2SO4 (80 mL) were added and the solution stirred for an additional 2 h. The reaction mixture was poured into water (1600 mL) and the resulting precipitate collected on a Büchner funnel. The precipitate was dissolved in ethyl acetate (EtOAc) and the solution was dried over MgSO4. The solution was filtered and the solvent removed on a rotary evaporator. Purification by column chromatography on silica gel (400 g) using a gradient of 15-40% ethyl acetate in hexanes resulted in a isolation of the product as a yellow solid (18.0 g, 60%).
Quantity
73.84 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
22.74 g
Type
reactant
Reaction Step Two
Name
Quantity
1600 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
HP Zhang, JX Zhu, H Zhou, ZQ Pan - Acta Crystallographica Section …, 2008 - scripts.iucr.org
The title complex, [Cu2(C22H20Br2N4O2)(ClO4)2], was prepared by the condensation of 2,6-diformyl-4-bromophenol with 1,3-diaminopropane in the presence of copper(II) ions. The …
Number of citations: 4 scripts.iucr.org
DS Kumar, V Alexander - Polyhedron, 1999 - Elsevier
Lanthanide(III) complexes of the chloro substituted 18-membered tetraaza macrocycle, 14,29-dichloro-3,10,18,25-tetraazapenta-cyclo[25.3.1.1 .0 4,9 .0 ]dotriaconta-1(31),2,4,6,8,10,12,…
Number of citations: 84 www.sciencedirect.com
RM Zubair, M Karabörk, S Uruş, M Tümer - Journal of Inorganic and …, 2020 - Springer
It has been synthesized the graphene oxide-based hybrid ligands and their Cu(II), Co(II) and Ni(II) complexes. Firstly, GO was reacted with 3-(trimethoxysilyl)propylamine in ethanol and …
Number of citations: 3 link.springer.com
AEMM Ramadan, SY Shaban… - Journal of the …, 2020 - Wiley Online Library
A template Schiff condensation of 2,6‐pyridine dicarbaldehyde or 2,6‐diformyl‐4‐ bromophenol and 1,3–diamino‐2‐hydroxy propane or 3,4‐diaminotoluene in the presence of copper(II…
Number of citations: 11 onlinelibrary.wiley.com
QR Cheng, D You, H Hu, H Zhou… - Journal of Coordination …, 2014 - Taylor & Francis
Two new dinuclear macrocyclic complexes, [Ni 2 L 1 (OAc)]·ClO 4 (1) and [Co 2 L 2 (OAc)]·1.5(ClO 4 )·0.5Na·2(CH 3 OH) (2) (where H 2 L 1 and H 2 L 2 are the condensation products …
Number of citations: 1 www.tandfonline.com
P Arthi, S Shobana, P Srinivasan, L Mitu… - … Acta Part A: Molecular …, 2015 - Elsevier
A series of bis(phenoxo) bridged binuclear manganese(II) complexes of the type [Mn 2 L 1–3 ](ClO 4 ) 2 (1–3) containing 3,5-dinitrobenzoyl pendant-arms have been synthesized by …
Number of citations: 24 www.sciencedirect.com
XY Xu, JJ Zhang, QH Luo, MC Shen… - … and Reactivity in …, 1997 - Taylor & Francis
Three binuclear cadmium(II) macrocyclic complexes have been synthesized by [2+2] Schiff base condensation of tris(2-aminoethyl)amine (tren) with sodium 2,6-diformyl-4-R-phenolate (…
Number of citations: 0 www.tandfonline.com
XY Xu, QH Luo, MC Shen, XY Huang… - Journal of coordination …, 1997 - Taylor & Francis
A new macrocyclic binuclear cadmium(II) complex with pendant arms has been synthesized by the [2+2] Schiff base condensation of tris(3-aminopropyl)amine (trpn) with sodium 2,6-…
Number of citations: 2 www.tandfonline.com
U Farwa, M Pait, JY Ryu, YM Byun, SG Lee… - Inorganica Chimica …, 2020 - Elsevier
Herein we report three chiral, hierarchal mono-, tetra-, and hexa-nuclear nickel complexes that were formed via controlled self-aggregation based on ancillary ligands H 3 L1 (2,6-bis[(2,…
Number of citations: 3 www.sciencedirect.com
C Karthick, K Karthikeyan, PS Korrapati… - Applied …, 2017 - Wiley Online Library
A series of new macrocyclic binuclear copper(II) complexes of the type [Cu 2 L 1–5 (ClO 4 )](ClO 4 ) (1–5) were synthesized by template condensation between precursor compounds 2,…
Number of citations: 4 onlinelibrary.wiley.com

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